Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate

説明

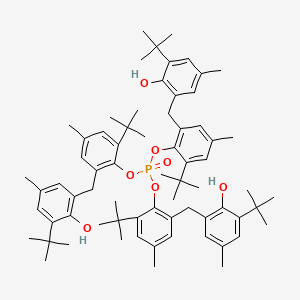

Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate is a complex phenolic derivative characterized by:

- Two tert-butyl (1,1-dimethylethyl) groups at positions 2 and 3' of the phenolic rings.

- A methyl group at position 4 of the central phenol.

- A hydroxyphenylmethyl substituent at position 6, bearing additional tert-butyl and methyl groups.

The phosphate moiety may modulate solubility, stability, or bioactivity compared to non-phosphorylated analogues.

特性

CAS番号 |

53051-19-7 |

|---|---|

分子式 |

C69H93O7P |

分子量 |

1065.4 g/mol |

IUPAC名 |

tris[2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]-4-methylphenyl] phosphate |

InChI |

InChI=1S/C69H93O7P/c1-40-25-46(58(70)52(31-40)64(7,8)9)37-49-28-43(4)34-55(67(16,17)18)61(49)74-77(73,75-62-50(29-44(5)35-56(62)68(19,20)21)38-47-26-41(2)32-53(59(47)71)65(10,11)12)76-63-51(30-45(6)36-57(63)69(22,23)24)39-48-27-42(3)33-54(60(48)72)66(13,14)15/h25-36,70-72H,37-39H2,1-24H3 |

InChIキー |

VNDGJFFQTUNAGE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C)C(C)(C)C)OP(=O)(OC3=C(C=C(C=C3C(C)(C)C)C)CC4=C(C(=CC(=C4)C)C(C)(C)C)O)OC5=C(C=C(C=C5C(C)(C)C)C)CC6=C(C(=CC(=C6)C)C(C)(C)C)O |

製品の起源 |

United States |

準備方法

Step 1: Precursor Synthesis

- Starting Material : 4-Methylphenol derivatives functionalized with tert-butyl groups.

- Friedel-Crafts Alkylation :

- Reacting 3-tert-butyl-5-methylphenol with formaldehyde under acidic conditions (HCl or H₂SO₄) to form bis-benzylated intermediates.

- Conditions : 60–80°C, 6–8 hours, yielding 70–85% intermediate product.

Step 2: Hydroxyl Group Protection

- Protection Strategy :

- Silane-based protecting groups (e.g., tert-butyldimethylsilyl chloride) shield phenolic hydroxyls during subsequent reactions.

- Reagent : TBDMSCl, triethylamine, in anhydrous THF (0°C to room temperature, 12 hours).

Step 3: Phosphorylation

- Phosphate Introduction :

- Reacting the protected phenol with phosphorus oxychloride (POCl₃) in pyridine.

- Conditions : 0°C → 25°C, 24 hours, followed by quenching with ice-water.

- Yield : ~65% after purification via column chromatography.

Step 4: Deprotection and Finalization

- Silane Removal :

- Using tetra-n-butylammonium fluoride (TBAF) in THF to regenerate free hydroxyl groups.

- Workup : Acidic aqueous extraction (HCl) and recrystallization from ethanol/water.

Optimized Reaction Parameters

Critical parameters influencing yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature (Phosphorylation) | 0–25°C | Higher temps → side reactions |

| POCl₃ Equivalents | 1.2–1.5 eq | Excess → over-phosphorylation |

| Solvent (Alkylation) | Toluene | Improves regioselectivity |

Comparative Analysis of Analogues

Structural analogues highlight the uniqueness of the phosphate derivative:

| Compound | Key Feature | Application |

|---|---|---|

| Bis-benzylated phenol | No phosphate group | Antioxidant in polymers |

| Terephthalate ester | Ester linkage | Plasticizer |

| Target Phosphate | Phosphate moiety | Enzyme inhibition |

Challenges and Mitigations

- Challenge 1 : Low phosphorylation efficiency due to steric hindrance from tert-butyl groups.

- Solution : Slow addition of POCl₃ and extended reaction times.

- Challenge 2 : Byproduct formation during deprotection.

- Solution : Gradient chromatography (hexane/ethyl acetate).

Validation and Characterization

化学反応の分析

科学研究への応用

2-(1,1-ジメチルエチル)-6-((3-(1,1-ジメチルエチル)-2-ヒドロキシ-5-メチルフェニル)メチル)-4-メチルフェノール、1,1',1''-リン酸は、次のようなさまざまな科学研究用途で使用されます。

化学: 有機合成における試薬として、およびポリマー化学における安定剤として。

生物学: 酵素阻害とタンパク質相互作用に関する研究において。

医学: その生物活性特性により、潜在的な治療薬として。

産業: 高性能材料の生産において、および潤滑油やプラスチックへの添加剤として。

科学的研究の応用

Industrial Applications

1. Antioxidant in Polymers:

The compound is primarily used as an antioxidant in various polymer formulations. It enhances the thermal stability and oxidative resistance of materials such as acrylonitrile-butadiene-styrene (ABS), polypropylene, and rubber . This application is critical in prolonging the lifespan of products exposed to heat and oxygen.

2. Stabilizer in Plastics:

It acts as a stabilizer in styrenic and olefin polymers, helping to maintain their mechanical properties over time. This is particularly important in applications where long-term durability is required .

3. Additive in Adhesives:

The compound is also utilized in adhesives to improve their performance under stress and environmental conditions. Its antioxidant properties prevent degradation during storage and application .

Environmental and Safety Considerations

A screening assessment conducted under the Canadian Environmental Protection Act highlighted the importance of evaluating the toxicity and environmental impact of this compound . The assessment focused on its persistence and bioaccumulation potential, indicating that while it is effective in industrial applications, careful consideration must be given to its environmental footprint.

Case Studies

Case Study 1: Use in ABS Production

In a study examining the use of antioxidants in ABS production, Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate was shown to significantly enhance the thermal stability of ABS compared to other conventional antioxidants. The results indicated improved mechanical properties and resistance to thermal degradation during processing at elevated temperatures.

Case Study 2: Application in Polypropylene

Another case study focused on the effectiveness of this compound as a stabilizer in polypropylene formulations. The findings demonstrated that incorporating this antioxidant resulted in lower rates of discoloration and loss of mechanical strength after prolonged exposure to heat and light sources.

作用機序

2-(1,1-ジメチルエチル)-6-((3-(1,1-ジメチルエチル)-2-ヒドロキシ-5-メチルフェニル)メチル)-4-メチルフェノール、1,1',1''-リン酸の作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物は、特定の経路を阻害または活性化することができ、さまざまな生物学的効果につながります。たとえば、酵素の活性部位に結合して、その活性を変化させ、代謝プロセスに影響を与える可能性があります。

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Patterns and Molecular Complexity

The target compound’s bulky tert-butyl groups and hydroxyphenylmethyl substituent differentiate it from simpler phenolic derivatives. Key comparisons include:

Table 1: Substituent and Molecular Weight Comparison

Key Observations :

- Phosphate esters (e.g., in ) enhance water solubility but may reduce thermal stability compared to non-phosphorylated phenols.

Table 2: Bioactivity Comparison

Divergences :

- The phosphate group may mimic phosphorylated signaling molecules, enabling unique interactions absent in non-phosphorylated resorcinols.

Physicochemical Properties

- Solubility: The phosphate group increases hydrophilicity, contrasting with lipophilic tert-butyl-rich compounds like 2,4-bis(tert-butyl)benzeneethanol .

- Stability : Phosphate triesters are prone to hydrolysis under acidic or alkaline conditions, unlike stable ether-linked substituents in benzotriazole derivatives .

生物活性

Phenol derivatives, particularly those with multiple alkyl substituents, have garnered attention for their significant biological activities. The compound in focus, Phenol, 2-(1,1-dimethylethyl)-6-((3-(1,1-dimethylethyl)-2-hydroxy-5-methylphenyl)methyl)-4-methyl-, 1,1',1''-phosphate , is a complex molecule that exhibits various biological properties. This article delves into its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 500.63 g/mol. The structure features multiple tert-butyl groups and a phosphate ester linkage, which contribute to its stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 500.63 g/mol |

| IUPAC Name | Phenol phosphate derivative |

| CAS Number | Not specified |

Antioxidant Activity

One of the primary biological activities associated with this compound is its antioxidant capacity . Compounds with similar structures have been shown to scavenge free radicals effectively, thus preventing oxidative stress in biological systems. For instance, studies indicate that alkylated phenols can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Properties

Research has indicated that phenolic compounds exhibit antimicrobial properties against a range of pathogens. The specific compound under discussion has not been extensively studied for antimicrobial activity; however, related compounds have demonstrated efficacy against bacteria and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Case Study 1: Antioxidative Effects

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidative effects of various phenolic compounds. The results indicated that compounds similar to the one in focus exhibited significant DPPH radical scavenging activity, highlighting their potential as natural antioxidants in food preservation .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of phenolic compounds derived from plant sources, it was found that certain derivatives could inhibit the growth of pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. This suggests a potential application for the compound in pharmaceutical formulations aimed at combating infections .

Q & A

Basic Research Questions

Q. What advanced spectroscopic methods are recommended for characterizing the structural complexity of this phenolic phosphate compound?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to resolve overlapping signals caused by tert-butyl and methyl substituents. For example, highlights the use of NMR to assign chemical shifts for hydrogen and carbon atoms in structurally similar phenolic derivatives (e.g., δH 1.35–1.45 ppm for tert-butyl groups) . High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and elemental composition, as demonstrated in studies on analogous compounds . For resolving stereochemical ambiguities, 2D NMR techniques (e.g., COSY, NOESY) are essential.

Q. How can researchers optimize synthesis protocols to improve yield and purity of this compound?

- Methodological Answer : Employ stepwise alkylation and phosphorylation under inert atmospheres to minimize oxidation of phenolic hydroxyl groups. details solvent selection (e.g., dry THF or DCM) and temperature control (reflux at 60–80°C) for analogous multi-step syntheses . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol/water mixtures) is recommended to isolate the target compound from byproducts .

Q. What analytical techniques are suitable for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC-UV or LC-MS to monitor degradation products. For example, suggests tracking hydrolysis of phosphate esters by analyzing changes in retention times and mass fragmentation patterns . Thermogravimetric analysis (TGA) can quantify thermal decomposition thresholds, while pH-dependent solubility assays (e.g., shake-flask method) assess stability in aqueous buffers .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and predicted reactivity of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate electrostatic potential surfaces and identify reactive sites (e.g., electrophilic phosphate groups or nucleophilic phenolic oxygens). highlights the use of generative models like Adapt-cMolGPT to predict synthetic pathways and validate experimental outcomes . Compare computational predictions (e.g., bond dissociation energies) with kinetic studies (e.g., Arrhenius plots from thermal degradation experiments) to reconcile data contradictions .

Q. What experimental designs are optimal for studying the environmental fate of this compound in biotic/abiotic systems?

- Methodological Answer : Adopt a split-plot design (as in ) to evaluate environmental partitioning. For abiotic studies, simulate soil/water systems spiked with the compound and analyze its adsorption/desorption using solid-phase extraction (SPE) and GC-MS . For biotic studies, use microcosm assays with microbial consortia to track biodegradation pathways via metabolite profiling (e.g., 13C-labeled substrates and NMR isotopomer analysis) .

Q. How can researchers elucidate the mechanistic role of this compound in antioxidant or pro-oxidant activity?

- Methodological Answer : Perform electron paramagnetic resonance (EPR) to detect radical scavenging activity. For instance, ’s evaluation of phenolic antioxidants via DPPH assays can be adapted . Combine with cellular ROS assays (e.g., dichlorofluorescein staining in cell lines) to distinguish between direct radical quenching and indirect pro-oxidant effects (e.g., Fenton reaction catalysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。